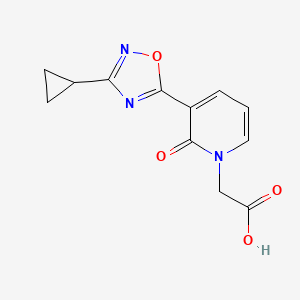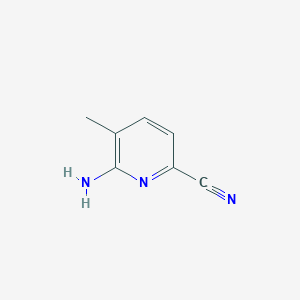
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基)乙酸是一种属于恶二唑类杂环化合物的化合物。这类化合物以一个包含两个氮原子和一个氧原子的五元环为特征。恶二唑环的存在赋予该化合物独特的化学和生物学特性,使其在药物化学、农业和材料科学等各个领域都具有应用价值。
准备方法
合成路线和反应条件
2-(3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基)乙酸的合成通常涉及形成恶二唑环,然后引入吡啶酮和乙酸部分。一种常见的方法是在酸性或碱性条件下,使适当的酰肼与羧酸或其衍生物环化。反应条件通常包括使用诸如氧氯化磷或亚硫酰氯等脱水剂来促进环化过程。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产率。此外,优化反应条件,例如温度、压力和溶剂选择,对于确保合成的可扩展性和可重复性至关重要。
化学反应分析
反应类型
2-(3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基)乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以导致形成化合物的还原形式,可能改变其生物活性。
取代: 该化合物可以参与亲核或亲电取代反应,其中官能团被其他取代基取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾或过氧化氢等氧化剂,硼氢化钠或氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂或亲电试剂。反应条件可能根据所需的转化而有所不同,但它们通常涉及受控温度、特定溶剂和催化剂,以获得最佳结果。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧化物或羟基化衍生物,而还原可以产生醇或胺。
科学研究应用
2-(3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基)乙酸具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建块,特别是在开发具有潜在生物活性的新型杂环化合物方面。
生物学: 它因其作为生物活性分子的潜力而被研究,研究重点在于其与生物靶标的相互作用及其对细胞过程的影响。
医学: 该化合物因其潜在的治疗特性而被研究,包括抗菌、抗病毒、抗真菌和抗癌活性。其独特的结构使其能够与各种分子靶标相互作用,使其成为药物开发的有希望的候选者。
工业: 在农业领域,该化合物因其破坏有害生物生长和发育的能力,而被探索用作杀虫剂或除草剂。
作用机制
2-(3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基)乙酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。恶二唑环和吡啶酮部分在与这些靶标结合中起着至关重要的作用,导致其活性的调节。这可能导致各种生物学效应,例如抑制酶活性、破坏细胞信号通路或诱导癌细胞死亡。
相似化合物的比较
类似化合物
1,3,4-恶二唑衍生物: 这些化合物共享恶二唑环结构,并表现出相似的生物活性,例如抗菌和抗真菌特性。
吡啶酮衍生物: 包含吡啶酮部分的化合物因其治疗潜力而闻名,特别是在治疗传染病和癌症方面。
含环丙基的化合物: 环丙基的存在可以增强化合物的稳定性和生物活性,使其成为药物设计中宝贵的特征。
独特性
2-(3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基)乙酸的独特之处在于在一个分子中结合了恶二唑环、吡啶酮部分和环丙基。这种独特的结构允许与生物靶标进行多种相互作用,有可能导致广泛的生物活性以及治疗应用。
属性
分子式 |
C12H11N3O4 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-9(17)6-15-5-1-2-8(12(15)18)11-13-10(14-19-11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17) |
InChI 键 |
IEMFKBHWFQUWHF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)

![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)

![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)




![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)
![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)
